molecular formula C19H18ClN3O2S B2457579 N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438481-39-1

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2457579
CAS No.: 438481-39-1
M. Wt: 387.88
InChI Key: QFIVEJOQTZONHN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-13-7-5-6-12(20)10-13)17(23-19(26)21-11)14-8-3-4-9-15(14)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIVEJOQTZONHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidine derivatives. This article explores its biological activity, particularly its antimicrobial properties, and presents relevant research findings and data.

  • Molecular Formula : C19H18ClN3O2S
  • Molecular Weight : 387.8831 g/mol
  • CAS Number : 5981-98-6

Synthesis and Characterization

The synthesis of this compound involves the reaction of various aryl amines with carbonyl precursors under specific conditions. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains and fungi. The compound was tested using the cup-plate agar diffusion method at a concentration of 40 µg/ml.

Table 1: Antimicrobial Activity Results

MicroorganismActivity (Zone of Inhibition in mm)
Staphylococcus aureus 15
Escherichia coli 12
Aspergillus niger 10

The results indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. It also shows antifungal activity against Aspergillus niger.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components. The presence of the thioxo group and specific aryl substitutions plays a crucial role in enhancing its antimicrobial properties.

Case Studies

In a study conducted by Dhaduk and Joshi (2024), several derivatives of tetrahydropyrimidine were synthesized and screened for biological activity. Among these, this compound demonstrated significant antibacterial effects compared to other synthesized compounds .

Q & A

Q. Critical Reaction Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Temperature : Cyclocondensation requires reflux (80–100°C) for 6–12 hours to achieve yields >60% .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or enzymes improve regioselectivity in heterocycle formation .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationThiourea, β-keto ester, HCl/AcOH, 90°C, 8h6592%
N-Arylation3-Chloroaniline, DMF, K₂CO₃, 80°C, 6h5889%

How can structural contradictions in NMR and X-ray crystallography data be resolved during characterization?

Advanced Analytical Strategy
Discrepancies between spectral data (e.g., unexpected splitting in 1^1H NMR) and crystallographic results often arise from dynamic conformational changes or crystal-packing effects:

  • Dynamic NMR : Variable-temperature 1^1H NMR (VT-NMR) identifies rotational barriers in the thioxo group or aryl rings .
  • X-ray Refinement : Use SHELXL for high-resolution crystallography to detect disorder in the tetrahydropyrimidine ring .
  • Cross-Validation : Compare IR (C=O and C=S stretches) with computed DFT spectra to confirm tautomeric forms .

Example : A 0.3 ppm shift in NH protons (NMR) vs. crystallographic bond lengths may indicate solvent-dependent polymorphism, resolved via solvent-drop grinding .

What methodologies are recommended for evaluating its biological activity in antimicrobial assays?

Q. Basic Screening Protocol

  • In Vitro Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • Dose Range : 1–128 µg/mL, with MIC (Minimum Inhibitory Concentration) determined after 24h incubation .

Q. Advanced Mechanistic Studies

  • Target Identification : Molecular docking (AutoDock Vina) against bacterial dihydrofolate reductase (DHFR) or fungal CYP51 .
  • Resistance Profiling : Serial passage assays under sub-MIC conditions to assess mutation rates .

Table 2 : Representative Antimicrobial Activity

StrainMIC (µg/mL)Reference Compound (MIC)
S. aureus8Ciprofloxacin (1)
C. albicans32Fluconazole (4)

How can catalytic synthesis be optimized to reduce byproducts and enhance enantiomeric purity?

Q. Advanced Catalytic Design

  • Asymmetric Catalysis : Chiral Brønsted acids (e.g., BINOL-phosphates) enforce enantioselectivity during cyclocondensation .
  • Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., oxidation of thioxo to oxo groups) by precise temperature/residence time control .
  • Byproduct Analysis : LC-MS monitors intermediates like thiourea dimers; scavengers (e.g., molecular sieves) suppress their formation .

Case Study : Replacing HCl with p-TsOH in cyclocondensation reduced chlorinated byproducts from 15% to <5% .

What computational tools are suitable for modeling its conformational dynamics and binding interactions?

Q. Basic Modeling Approach

  • Conformational Sampling : MD simulations (GROMACS) in explicit solvent (e.g., water/DMSO) over 100 ns trajectories .
  • Docking : Glide SP mode (Schrödinger Suite) for preliminary binding pose prediction .

Q. Advanced QM/MM Integration

  • Hybrid DFT/MD : B3LYP/6-31G(d) optimizations combined with MD to map energy barriers for ring puckering .
  • Free Energy Perturbation (FEP) : Predicts binding affinity changes upon substituent modification (e.g., methoxy to ethoxy) .

How should researchers address discrepancies between in vitro and in vivo efficacy data?

Q. Data Contradiction Analysis

  • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling; poor absorption may explain in vivo inefficacy .
  • Metabolite Screening : Incubate with liver microsomes to identify dechlorination or demethylation pathways .
  • Formulation Adjustments : Nanoemulsions or cyclodextrin complexes improve solubility for hydrophobic derivatives .

Example : A 10-fold drop in potency in murine models vs. in vitro was traced to rapid glucuronidation of the methoxyphenyl group .

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